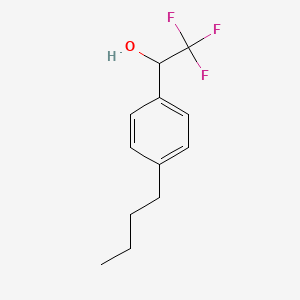

1-(4-Butylphenyl)-2,2,2-trifluoroethanol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H15F3O |

|---|---|

Molecular Weight |

232.24 g/mol |

IUPAC Name |

1-(4-butylphenyl)-2,2,2-trifluoroethanol |

InChI |

InChI=1S/C12H15F3O/c1-2-3-4-9-5-7-10(8-6-9)11(16)12(13,14)15/h5-8,11,16H,2-4H2,1H3 |

InChI Key |

BZYPOMKACVOSQC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C(C(F)(F)F)O |

Origin of Product |

United States |

Modification of the Hydroxyl Group

The secondary hydroxyl group is a prime site for derivatization, offering pathways to various functional analogues.

Oxidation: The alcohol can be oxidized to the corresponding ketone, 4'-butyl-2,2,2-trifluoroacetophenone, using standard oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium-based reagents. wikipedia.org This ketone can serve as an intermediate for further reactions, such as the synthesis of imines or other carbonyl derivatives.

Esterification and Acylation: Reaction with acyl chlorides or carboxylic anhydrides under basic conditions leads to the formation of esters. nih.gov This strategy can be used to introduce a wide variety of acyl groups, thereby modifying the molecule's lipophilicity and steric profile.

Etherification: The formation of ethers can be achieved by deprotonating the alcohol with a strong base to form an alkoxide, followed by reaction with an alkyl halide. This introduces an ether linkage, which can be used to attach other molecular fragments.

Modification of the Aromatic Ring

The 4-butylphenyl ring is amenable to electrophilic aromatic substitution (EAS), allowing for the introduction of substituents at the positions ortho to the butyl group. wikipedia.org The directing effects of the existing substituents must be considered. The butyl group is an ortho, para-directing activator, while the 1-(2,2,2-trifluoro-1-hydroxyethyl) group is generally considered deactivating and meta-directing due to the strong electron-withdrawing nature of the CF₃ group. The combined effect typically directs incoming electrophiles to the positions ortho to the butyl group (positions 3 and 5).

Halogenation: Bromination or chlorination can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) with an appropriate catalyst, leading to mono- or di-halogenated derivatives on the aromatic ring. The existence of analogues like (S)-1-(4-bromophenyl)-2,2,2-trifluoroethanol demonstrates the feasibility of such transformations. lkouniv.ac.in

Nitration: The introduction of a nitro group can be accomplished using a mixture of nitric acid and sulfuric acid. The resulting nitro-substituted compound can be a precursor for the synthesis of anilines via reduction.

Sulfonation: Treatment with fuming sulfuric acid can introduce a sulfonic acid group onto the aromatic ring, significantly increasing the polarity of the molecule.

| Reaction Type | Target Site | Typical Reagents | Product Class |

|---|---|---|---|

| Oxidation | Hydroxyl Group | KMnO₄, PCC, CrO₃ | Ketone |

| Esterification | Hydroxyl Group | Acyl chlorides, Anhydrides | Ester |

| Halogenation | Aromatic Ring | NBS, NCS, Br₂/FeBr₃ | Aryl Halide |

| Nitration | Aromatic Ring | HNO₃, H₂SO₄ | Nitroaromatic |

Advanced Spectroscopic and Chiroptical Methodologies for Stereochemical and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

NMR spectroscopy is an indispensable technique for determining the enantiomeric purity and absolute configuration of chiral compounds. For fluorinated molecules such as 1-(4-butylphenyl)-2,2,2-trifluoroethanol, both ¹H and ¹⁹F NMR are powerful probes.

The determination of enantiomeric composition can be achieved by adding a chiral solvating agent (CSA) directly to the NMR sample of a racemic analyte. nih.govacs.org The CSA forms transient, non-covalent diastereomeric complexes with each enantiomer of the analyte. These complexes are in rapid equilibrium with the free forms, but the distinct magnetic environments created in the diastereomeric pairs are often sufficient to induce chemical shift non-equivalence (Δδ), allowing for the resolution of separate signals for each enantiomer in the NMR spectrum. researchgate.netunipi.it

For this compound, a commonly used CSA is 2,2,2-trifluoro-1-(9-anthryl)ethanol, also known as Pirkle's alcohol. researchgate.netbates.eduresearchgate.net The interaction between the CSA and the analyte's enantiomers leads to observable differences in the chemical shifts of protons near the stereocenter and, notably, in the ¹⁹F NMR spectrum of the trifluoromethyl group. The integration of these separated signals allows for the direct quantification of the enantiomeric ratio. researchgate.net

| Nucleus | Observed Group | Chemical Shift (δ) without CSA (ppm) | Chemical Shift (δ) of (R)-Enantiomer with CSA (ppm) | Chemical Shift (δ) of (S)-Enantiomer with CSA (ppm) | Chemical Shift Non-equivalence (Δδ) (ppm) |

|---|---|---|---|---|---|

| ¹H | CH-OH | 5.10 (quartet) | 5.12 | 5.15 | 0.03 |

| ¹⁹F | CF₃ | -78.5 (doublet) | -78.45 | -78.58 | 0.13 |

An alternative and robust method for determining enantiomeric excess (ee) involves the use of a chiral derivatizing agent (CDA). researchgate.net The CDA, typically an enantiomerically pure acid or acid chloride, reacts covalently with the chiral alcohol to form a stable pair of diastereomers. Unlike the transient complexes formed with CSAs, these diastereomers can be purified if necessary, and their distinct physical properties result in well-resolved signals in the NMR spectrum. bath.ac.uk

A classic CDA is α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), often used in its acid chloride form (Mosher's acid chloride). wikipedia.org Reaction of (±)-1-(4-butylphenyl)-2,2,2-trifluoroethanol with, for example, (R)-MTPA chloride yields two diastereomeric esters: (R,R)- and (R,S)-MTPA esters. acs.orgnih.gov The anisotropic shielding effect of the phenyl ring in the MTPA moiety causes protons and fluorine nuclei in the vicinity of the new ester linkage to experience different magnetic environments in each diastereomer, leading to distinct chemical shifts. illinois.edu The enantiomeric excess can be accurately calculated by integrating the corresponding signals in the ¹H or ¹⁹F NMR spectrum.

| Diastereomer | Integrated Area of CF₃ Signal | Calculation of Mole Fraction | Enantiomeric Excess (ee) |

|---|---|---|---|

| (R,R)-Ester | 1.25 | 1.25 / (1.25 + 0.75) = 0.625 | [(0.625 - 0.375) / (0.625 + 0.375)] x 100% = 25% |

| (R,S)-Ester | 0.75 | 0.75 / (1.25 + 0.75) = 0.375 |

When a molecule contains multiple stereocenters, the assignment of relative and absolute stereochemistry becomes more complex. Two-dimensional (2D) NMR techniques are essential for elucidating the complete structural and stereochemical details. researchgate.net

Techniques such as Correlation Spectroscopy (COSY) are used to identify through-bond scalar couplings, establishing the connectivity of atoms within the molecule. For stereochemical assignment, through-space correlations are critical. Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are the premier techniques for this purpose. columbia.edublogspot.com These experiments detect protons that are close to each other in space (typically <5 Å), regardless of whether they are directly bonded. reddit.com For fluorinated compounds, ¹⁹F/¹⁹F NOESY experiments can provide invaluable information about the spatial proximity of different fluorine atoms. researchgate.netsci-hub.stepa.gov The choice between NOESY and ROESY often depends on the molecular weight of the compound, with ROESY being more reliable for medium-sized molecules where the NOE may be close to zero. blogspot.comreddit.com

| 2D NMR Technique | Type of Information Provided | Application in Stereoisomer Assignment |

|---|---|---|

| COSY (Correlation Spectroscopy) | Through-bond J-coupling correlations (e.g., ¹H-¹H) | Confirms the spin systems and atomic connectivity. |

| HSQC/HMQC (Heteronuclear Single/Multiple Quantum Coherence) | Direct one-bond correlations between heteronuclei (e.g., ¹H-¹³C) | Assigns protons to their directly attached carbons. |

| HMBC (Heteronuclear Multiple Bond Correlation) | Long-range (2-3 bond) correlations between heteronuclei | Establishes connectivity across quaternary carbons or heteroatoms. |

| NOESY/ROESY (Nuclear/Rotating-frame Overhauser Effect Spectroscopy) | Through-space correlations between nuclei close in proximity | Determines relative stereochemistry by identifying which groups are on the same or opposite faces of a ring or molecule. acs.orgnih.gov |

Chiroptical Spectroscopy for Absolute Configuration Determination

Chiroptical techniques measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. They are primary methods for determining the absolute configuration of enantiomers.

Optical Rotatory Dispersion (ORD) is the measurement of the change in optical rotation as a function of the wavelength of light. kud.ac.inwikipedia.org A plain ORD curve shows a steady increase or decrease in rotation at wavelengths far from an absorption band. vlabs.ac.in However, in the region of a chromophore's absorption, an anomalous curve known as a Cotton effect is observed, which is characterized by a peak and a trough. slideshare.net The sign of the Cotton effect can often be empirically correlated with the absolute configuration of the stereocenter.

Circular Dichroism (CD) is the difference in the absorption of left- and right-circularly polarized light by a chiral molecule, also measured as a function of wavelength. leidenuniv.nl A CD spectrum shows positive or negative peaks corresponding to the electronic transitions of the molecule's chromophores. For this compound, the butylphenyl group acts as the chromophore. The sign of the CD band associated with this chromophore can be used to assign the absolute configuration (R or S) by applying established empirical rules or by comparison with theoretical calculations. nih.gov

| Technique | Parameter | (R)-Enantiomer | (S)-Enantiomer |

|---|---|---|---|

| ORD | Cotton Effect Sign | Positive | Negative |

| Peak Wavelength | ~270 nm | ~270 nm | |

| CD | Maximum Molar Ellipticity [θ] | +5000 deg·cm²·dmol⁻¹ at 265 nm | -5000 deg·cm²·dmol⁻¹ at 265 nm |

| Absorption Band | π → π* transition of the phenyl ring | π → π* transition of the phenyl ring |

High-Resolution Mass Spectrometry Approaches in Elucidating Reaction Pathways and Complex Mixture Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy (typically to within 5 ppm). This capability is crucial for confirming the identity of synthesized compounds and for identifying unknown byproducts, metabolites, or degradation products in complex mixtures. acs.org

In the context of this compound, HRMS can be used to monitor reaction progress and elucidate mechanistic pathways. By analyzing samples at different time points, it is possible to identify reaction intermediates and final products by their exact masses. When combined with other techniques, such as ¹⁹F NMR and liquid chromatography, HRMS provides a comprehensive analytical workflow. nih.govacs.org ¹⁹F NMR can detect and quantify all fluorinated species in a mixture, while LC-HRMS can separate the components and provide their exact masses and structural fragments, allowing for confident identification even without authentic reference standards for every compound. researchgate.net

| Compound | Chemical Formula | Calculated Exact Mass [M+H]⁺ | Observed m/z | Mass Error (ppm) |

|---|---|---|---|---|

| This compound | C₁₂H₁₅F₃O | 249.1153 | 249.1151 | -0.8 |

| 1-(4-Butylphenyl)-2,2,2-trifluoroethan-1-one | C₁₂H₁₃F₃O | 247.0997 | 247.0999 | +0.8 |

Mechanistic Investigations and Reactivity Profiles of 1 4 Butylphenyl 2,2,2 Trifluoroethanol

Influence of the Trifluoromethyl Group on Electronic and Steric Effects in Reaction Mechanisms

The trifluoromethyl (-CF₃) group is a cornerstone of modern medicinal and materials chemistry, primarily due to its profound electronic and steric influences. mdpi.comwikipedia.org In 1-(4-Butylphenyl)-2,2,2-trifluoroethanol, the -CF₃ group, positioned at the α-carbon to the hydroxyl group, exerts a powerful electron-withdrawing inductive effect (-I). This effect significantly modulates the reactivity of the entire molecule.

Electronic Effects:

The three highly electronegative fluorine atoms polarize the C-F bonds, drawing electron density away from the adjacent carbon atom. mdpi.com This inductive pull extends to the benzylic carbon and the attached hydroxyl group. nih.gov Consequently, the electron density on the hydroxyl oxygen is reduced, which in turn increases the acidity of the hydroxyl proton, making this compound a stronger acid than its non-fluorinated analog, 1-(4-butylphenyl)ethanol. This enhanced acidity is a hallmark of trifluoromethyl-substituted alcohols. wikipedia.org

The strong electron-withdrawing nature of the -CF₃ group also plays a crucial role in stabilizing charged intermediates. nih.gov For instance, in reactions involving the formation of a carbocation at the benzylic position (e.g., Sₙ1 reactions), the -CF₃ group would be destabilizing. However, it strongly stabilizes anionic or negatively charged transition states in its vicinity. nih.gov This property can dramatically alter reaction pathways and rates compared to non-fluorinated counterparts. nih.gov The Hammett parameter (σₚ⁺) for a para--CF₃ group is +0.612, quantifying its strong electron-withdrawing capability through resonance and inductive effects. researchgate.net

Steric Effects:

While often considered sterically similar to a methyl group, the trifluoromethyl group can exert significant steric hindrance that influences reaction mechanisms. nih.gov The van der Waals radius of fluorine (1.47 Å) is larger than that of hydrogen (1.20 Å), making the -CF₃ group bulkier than a -CH₃ group. This steric bulk can hinder the approach of nucleophiles or reagents to the adjacent reaction centers, namely the hydroxyl group and the benzylic carbon. mdpi.comresearchgate.net This hindrance can affect the rates of substitution or elimination reactions and can influence the stereochemical outcome of reactions at the chiral benzylic center. rsc.org For example, in enzyme-catalyzed reactions, this steric demand can impact how the molecule fits into an active site, potentially improving binding selectivity or metabolic stability. mdpi.com

The interplay of these electronic and steric factors is critical. For example, while the electronic effect of the -CF₃ group might favor a certain reaction pathway, the steric hindrance could simultaneously disfavor it, leading to complex reactivity profiles that are highly dependent on the specific reaction conditions and reagents involved.

Role of Hydrogen Bonding Interactions in Solvation and Intermolecular Association

Hydrogen bonding is a critical intermolecular force that dictates the physical and chemical properties of this compound. The molecule possesses both a strong hydrogen bond donor (the -OH group) and weak hydrogen bond acceptors (the fluorine atoms of the -CF₃ group).

The acidity of the hydroxyl proton, enhanced by the electron-withdrawing -CF₃ group, makes it a particularly effective hydrogen bond donor. This leads to strong interactions with hydrogen bond accepting solvents, such as ethers, ketones, or dimethyl sulfoxide. In protic solvents, it can also participate in hydrogen bonding networks.

Furthermore, fluorinated alcohols like this one are known to form self-associating structures (dimers and higher-order aggregates) in non-polar solvents. These associations are driven by hydrogen bonds between the hydroxyl groups of individual molecules. The strength and nature of these aggregates can influence the molecule's effective polarity and its behavior in solution.

Reaction Pathways and Transformation Mechanisms Involving the Hydroxyl and Aryl Moieties

The reactivity of this compound is characterized by transformations involving its two primary functional regions: the 2,2,2-trifluoroethanol (B45653) moiety and the 4-butylphenyl group.

Reactions at the Hydroxyl Group:

The hydroxyl group is a primary site for chemical modification. Due to the electronic influence of the adjacent -CF₃ group, the reactivity of this alcohol differs from its non-fluorinated analogs.

Esterification and Etherification: The hydroxyl group can undergo esterification with carboxylic acids or their derivatives and etherification with alkyl halides. However, the steric hindrance from the bulky -CF₃ group and the reduced nucleophilicity of the oxygen atom can make these reactions slower compared to those with less hindered, non-fluorinated alcohols. nih.gov

Oxidation: Oxidation of the secondary alcohol can yield the corresponding trifluoromethyl ketone, 1-(4-butylphenyl)-2,2,2-trifluoroethan-1-one. The stability of the resulting ketone is enhanced by the electron-withdrawing nature of the -CF₃ group.

Dehydration: Acid-catalyzed dehydration would lead to the formation of a styrene (B11656) derivative. The stability of the intermediate carbocation and the reaction conditions would determine the feasibility and outcome of this elimination reaction.

Substitution: The hydroxyl group can be converted into a good leaving group (e.g., tosylate, mesylate) to facilitate nucleophilic substitution reactions. Sₙ1-type reactions at the benzylic position are generally disfavored due to the destabilizing effect of the -CF₃ group on the adjacent carbocation. nih.gov However, Sₙ2 reactions may proceed, though potentially hindered by the steric bulk of the substituents. Some activation methods, such as using XtalFluor-E, can promote C-OH bond ionization and facilitate Sₙ1 reactivity even in benzylic alcohols. rsc.orgresearchgate.net

Reactions at the Aryl Moiety:

Nitration, Halogenation, and Friedel-Crafts Reactions: These reactions would likely occur at the positions ortho to the activating butyl group (positions 3 and 5). The rate of substitution would be slower than that of butylbenzene (B1677000) itself due to the deactivating effect of the fluorinated side chain.

A summary of potential reaction yields under hypothetical standard conditions is presented below.

| Reaction Type | Reagent Example | Product Type | Predicted Yield |

| Oxidation | PCC | 1-(4-butylphenyl)-2,2,2-trifluoroethan-1-one | High |

| Esterification | Acetic Anhydride, Pyridine | 1-(4-butylphenyl)-2,2,2-trifluoroethyl acetate | Moderate-High |

| Etherification | NaH, CH₃I | 1-(4-butylphenyl)-1-methoxy-2,2,2-trifluoroethane | Moderate |

| Nitration | HNO₃, H₂SO₄ | 1-(4-butyl-3-nitrophenyl)-2,2,2-trifluoroethanol | Moderate |

This interactive table provides hypothetical yields to illustrate relative reactivity and is not based on cited experimental data.

Computational and Theoretical Chemistry Studies of Fluorinated Aryl Alcohols

Quantum Chemical Calculations (e.g., Density Functional Theory) for Molecular Geometry, Conformation, and Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in determining the fundamental properties of fluorinated aryl alcohols. These calculations can predict optimized molecular geometries, explore different conformational states, and describe the electronic structure with high accuracy.

For the related compound 1-phenyl-2,2,2-trifluoroethanol (B1197755) (PhTFE), a model for 1-aryl-2,2,2-trifluoroethanols, computational studies have predicted the existence of three energy minima corresponding to different rotational isomers (conformers). These conformers are typically designated as gauche+ (I), trans (II), and gauche− (III), defined by the dihedral angle of the C-C-O-H group. Theoretical calculations have shown that while all three are minima on the potential energy surface, only the gauche+ and trans conformers are typically stable, with the gauche+ form being the most stable and the only one observed experimentally in isolation.

DFT methods like B3LYP, often combined with dispersion corrections (e.g., B3LYP-D3BJ) and basis sets such as def2-TZVPPD, are employed to optimize the geometry of these conformers and calculate their relative energies. The electronic structure is analyzed through the examination of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity. The fluorine atoms, due to their high electronegativity, significantly influence the electronic properties by withdrawing electron density, which can enhance the acidity of the hydroxyl proton and affect intermolecular interactions.

Table 1: Predicted Conformers of 1-Phenyl-2,2,2-trifluoroethanol (PhTFE) from Computational Studies

| Conformer | Dihedral Orientation | Relative Stability | Experimental Observation (Isolated) |

|---|---|---|---|

| I (gauche+) | Gauche | Most Stable | Observed |

| II (trans) | Trans | Less Stable | Not Observed |

| III (gauche-) | Gauche | Predicted, but not stable | Not Observed |

This table summarizes typical computational findings for the conformational landscape of PhTFE, a representative 1-aryl-2,2,2-trifluoroethanol.

Molecular Dynamics Simulations for Intermolecular Interactions and Solvent Models

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems, providing detailed insights into intermolecular interactions and the influence of solvents. For fluorinated aryl alcohols, MD simulations are particularly useful for understanding their behavior in solution, such as their tendency to form aggregates and their interactions with water or biological macromolecules.

These simulations rely on force fields, which are sets of parameters that describe the potential energy of the system. For compounds like 2,2,2-trifluoroethanol (B45653) (TFE), specific models have been developed and optimized to reproduce experimental physicochemical properties of the pure liquid and its mixtures. MD studies on TFE/water mixtures have shown that TFE molecules tend to aggregate, a phenomenon driven by the hydrophobic interactions between the trifluoromethyl (CF₃) groups.

The choice of a solvent model is critical for the accuracy of MD simulations. There are two main classes of solvent models:

Explicit Solvent Models: These models treat individual solvent molecules (e.g., water) as distinct entities in the simulation box. This approach provides a detailed, spatially resolved description of the solvent but is computationally expensive.

Implicit Solvent Models: These models represent the solvent as a continuous medium with average properties, such as a dielectric constant. This method is computationally more efficient and is useful for exploring large conformational changes or energy landscapes by smoothing out the noise from individual solvent fluctuations.

The selection of the model depends on the specific research question, balancing the need for atomic detail against computational cost. For instance, simulations studying the stabilizing effect of TFE on peptide secondary structures often use explicit solvent models to capture the preferential aggregation of TFE around the peptide.

Table 2: Comparison of Solvent Models Used in Molecular Dynamics Simulations

| Model Type | Description | Advantages | Disadvantages |

|---|---|---|---|

| Explicit | Individual solvent molecules are simulated. | High accuracy, detailed solute-solvent interactions. | Computationally expensive, limits simulation time/size. |

| Implicit | Solvent is treated as a continuous medium. | Computationally efficient, smooths energy landscape. | Lacks specific local solvent interactions and fluctuations. |

This table outlines the primary characteristics of explicit and implicit solvent models frequently used in computational chemistry.

Conformational Analysis and Energy Landscapes of 1-Aryl-2,2,2-trifluoroethanols

The biological and chemical activity of flexible molecules like 1-aryl-2,2,2-trifluoroethanols is intrinsically linked to their accessible conformations. Computational methods are essential for mapping the conformational energy landscape, which describes the relative energies of all possible molecular geometries.

For 1-phenyl-2,2,2-trifluoroethanol (PhTFE), systematic searches of its conformational landscape have been performed using computational methods. These studies identify the various stable minima (conformers) and the energy barriers that separate them. A significant finding from these analyses is that the conformational landscape can be dramatically altered by intermolecular interactions. For example, while the trans conformer of PhTFE is not observed in isolation, its interaction with just one or two water molecules can stabilize it sufficiently for experimental detection.

In a study of the PhTFE-water adduct, a systematic search identified 110 stable minima, showcasing the complexity of the energy landscape even for a simple solvated system. Similarly, for the PhTFE adduct with two water molecules, 38 stable minima were identified at the B3LYP-D3BJ/def2-TZVPPD level of theory. These findings demonstrate that the solvent environment plays a crucial role in determining which conformations are populated, as water can insert into intramolecular hydrogen bonds (like the OH···F contact in the gauche conformer) or form new stabilizing interactions with the phenyl ring and hydroxyl group.

Prediction of Spectroscopic Parameters and Elucidation of Chiral Recognition Mechanisms

Computational chemistry is a valuable tool for predicting spectroscopic parameters, which can aid in the interpretation of experimental spectra and provide insights into molecular structure and properties. For fluorinated aryl alcohols, theoretical calculations can predict properties such as electric dipole moment components and vibrational frequencies. Interestingly, studies on PhTFE-water adducts have shown that the predicted electric dipole moments can deviate considerably from experimental values, a discrepancy that can be analyzed in terms of dynamic effects and large-amplitude motions within the molecular complex.

Furthermore, computational methods are crucial for elucidating the mechanisms of chiral recognition, a process fundamental to enantioselective separations and biological interactions. 1-Aryl-2,2,2-trifluoroethanols are chiral molecules, and understanding how they interact differently with other chiral molecules (selectors) is key to their application. Chiral recognition is driven by the formation of transient diastereomeric complexes stabilized by a combination of intermolecular forces, including hydrogen bonding, π-π stacking, and steric repulsion.

Computational docking and molecular dynamics simulations can model the interaction between the enantiomers of a chiral alcohol and a chiral selector. By calculating the binding energies and analyzing the specific interaction geometries for the two diastereomeric complexes, researchers can rationalize the basis for enantioseparation. These models help visualize the "three-point interaction model," a classic concept in chiral recognition, and identify the key functional groups responsible for the differential binding that leads to enantioselective recognition.

Applications in Chemical Synthesis, Catalysis, and Advanced Materials Science

Utilization as a Chiral Building Block in the Synthesis of Complex Organic Molecules

The primary application of enantiomerically pure 1-(4-butylphenyl)-2,2,2-trifluoroethanol is as a chiral building block, or synthon, for the creation of more complex, value-added molecules. Its structural features are particularly suited for the synthesis of chiral liquid crystals. researchgate.netibm.com Liquid crystals are a state of matter with properties between those of conventional liquids and solid crystals, and the introduction of a chiral center can induce the formation of helical superstructures, leading to unique optical and electro-optical properties. mdpi.com

In this context, the hydroxyl group of this compound serves as a versatile handle for esterification or etherification reactions. Researchers have coupled this chiral alcohol with various achiral molecular fragments, such as those containing aromatic rings, to induce calamitic (rod-like) shapes necessary for liquid crystalline behavior. researchgate.net The presence of the butyl group enhances the molecule's anisotropy and influences its mesomorphic properties, while the chiral trifluoroethanol moiety imparts the necessary asymmetry for the formation of chiral nematic (cholesteric) or ferroelectric smectic phases. researchgate.netmdpi.com

Table 1: Examples of Complex Molecules Synthesized from Chiral Alcohol Building Blocks

| Precursor Type | Target Molecule Class | Key Synthetic Transformation | Resulting Property |

|---|---|---|---|

| Chiral Alcohol | Chiral Liquid Crystals | Esterification/Coupling | Chiral Mesophases (e.g., SmC, N) |

| Chiral Synthon | Spirocyclic Tetrahydropyrans | Asymmetric Cyclization | High Enantioselectivity |

This table is illustrative of general synthetic strategies where chiral alcohols like this compound could be applied.

Role as a Solvent or Promoter in Specialized Organic Reactions and Transformations

While the direct use of this compound as a solvent is not widely documented, the properties of its parent compound, 2,2,2-trifluoroethanol (B45653) (TFE), provide insight into its potential role. TFE is a highly polar, weakly coordinating, and strongly hydrogen-bond-donating solvent known to promote reactions and stabilize charged intermediates. rsc.orghw.ac.ukresearchgate.net It has been shown to effectively control selectivity in reactions involving multiple nucleophilic sites, such as in peptide synthesis. rsc.orghw.ac.uk

The introduction of the 4-butylphenyl group significantly increases the steric bulk and lipophilicity of the molecule compared to TFE. This modification would likely alter its solvent properties, making it less polar and potentially a poorer solvent for ionic species. However, these same characteristics could be advantageous in specific applications where a chiral, lipophilic, and weakly coordinating environment is required to influence the stereochemical outcome of a reaction. Its potential as a chiral co-solvent or promoter in asymmetric transformations remains an area for further exploration.

Employment as a Ligand or Pre-catalyst in Asymmetric Catalysis for Enantioselective Reactions

The hydroxyl group of this compound allows it to function as a ligand for metal centers in catalytic applications. In asymmetric catalysis, chiral ligands are crucial for transferring stereochemical information from the catalyst to the substrate, thereby producing an excess of one enantiomer of the product. mdpi.comnih.govchemrxiv.org

The oxygen atom of the alcohol can coordinate to a metal, and the adjacent chiral center, influenced by the bulky trifluoromethyl and butylphenyl groups, can create a well-defined chiral pocket around the catalytic site. This steric and electronic environment can effectively differentiate between the two faces of a prochiral substrate, leading to high enantioselectivity. While specific catalytic systems employing this exact ligand are not extensively reported, its structure is analogous to other chiral alcohols and diols that have been successfully used in a variety of enantioselective reactions, including:

Asymmetric additions of organozinc reagents to aldehydes. chemrxiv.org

Palladium-catalyzed asymmetric cross-coupling reactions. mdpi.com

Enantioselective reductions and oxidations.

The compound can be considered a pre-catalyst in reactions where it is deprotonated in situ to form a chiral alkoxide, which then becomes part of the active catalytic species.

Integration into Advanced Functional Materials Research (e.g., chiral stationary phases)

Beyond its use in synthesizing discrete molecules like liquid crystals, this compound is a candidate for integration into advanced functional materials, most notably as a component of chiral stationary phases (CSPs) for chromatography. nih.govresearchgate.net CSPs are the core of chiral chromatography, a technique used to separate enantiomers. bgb-analytik.commdpi.com

The principle of chiral recognition relies on the formation of transient, diastereomeric complexes between the enantiomers of an analyte and the chiral selector immobilized on the stationary phase. bgb-analytik.com this compound can be covalently bonded to a support matrix, typically silica (B1680970) gel, to create a CSP. The chiral recognition capabilities of such a CSP would stem from a combination of interactions:

Hydrogen bonding: involving the hydroxyl group.

π-π interactions: involving the phenyl ring.

Dipole-dipole interactions: from the C-F and C-O bonds.

Steric interactions: arising from the specific three-dimensional arrangement of the bulky trifluoromethyl and butylphenyl groups.

This combination of interaction sites makes it a promising selector for the separation of a range of racemic compounds. While polysaccharide- and Pirkle-type CSPs are common, the development of novel CSPs from unique chiral synthons like this compound is a continuous goal in separation science. nih.govbgb-analytik.com

Advanced Analytical Method Development for Research Purity and Reaction Monitoring

Chromatographic Methodologies for Enantiomeric Purity Assessment (e.g., Chiral HPLC, GC)

The assessment of enantiomeric purity is a critical step in the characterization of chiral molecules. Enantiomers possess identical physical and chemical properties in an achiral environment, which makes their separation challenging. sigmaaldrich.com Chiral chromatography is the most widely used and effective technique for this purpose, employing a chiral environment to differentiate between the two enantiomers. chromatographyonline.comchromatographyonline.com

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods for the enantioseparation of compounds like 1-(4-Butylphenyl)-2,2,2-trifluoroethanol. The fundamental principle involves the formation of transient, diastereomeric complexes between the enantiomers of the analyte and a chiral selector. bgb-analytik.com This interaction leads to different retention times for each enantiomer, allowing for their separation and quantification.

Chiral High-Performance Liquid Chromatography (HPLC):

Chiral HPLC is the most popular method for enantiomeric separation due to its versatility and wide range of applications. chromatographyonline.comnih.gov The separation is typically achieved using a Chiral Stationary Phase (CSP). nih.gov CSPs are packing materials for HPLC columns that have been chemically modified with a chiral selector. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective for a broad range of chiral compounds, including alcohols. nih.govresearchgate.net These CSPs often operate based on a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexing, to achieve chiral recognition. sigmaaldrich.comnih.gov

The choice of mobile phase is also critical and depends on the separation mode. Normal-phase (using non-polar solvents like hexane (B92381) and an alcohol modifier like isopropanol (B130326) or ethanol), reversed-phase (using aqueous-organic mobile phases), and polar organic modes can be employed. sigmaaldrich.com For this compound, a normal-phase method using a polysaccharide-based CSP would be a common starting point for method development.

Chiral Gas Chromatography (GC):

Chiral GC is a powerful technique for the analysis of volatile and thermally stable enantiomers. chromatographyonline.com Similar to HPLC, it relies on a CSP. Derivatized cyclodextrins are the most common and effective CSPs used in capillary GC columns. chromatographyonline.comresearchgate.net Cyclodextrins are chiral, cyclic oligosaccharides that have a hydrophobic inner cavity and a hydrophilic exterior. chromatographyonline.comsigmaaldrich.com Chiral recognition occurs through inclusion complexation, where the analyte fits into the cyclodextrin (B1172386) cavity, and through interactions with the derivatized hydroxyl groups on the exterior. chromatographyonline.com The trifluoromethyl group and the aromatic ring of this compound make it a suitable candidate for analysis by chiral GC, potentially after derivatization of the hydroxyl group to increase volatility if necessary.

Below is a table summarizing typical starting conditions for the chiral separation of a compound like this compound.

| Parameter | Chiral HPLC Conditions | Chiral GC Conditions |

|---|---|---|

| Stationary Phase (Column) | Polysaccharide-based CSP (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) | Derivatized Cyclodextrin CSP (e.g., Heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin) |

| Mobile Phase / Carrier Gas | Normal Phase: n-Hexane / Isopropanol (e.g., 90:10 v/v) | Helium or Hydrogen |

| Flow Rate / Gas Velocity | 1.0 mL/min | ~30-40 cm/sec |

| Temperature | Ambient (e.g., 25 °C) | Temperature program (e.g., 100 °C hold 2 min, then ramp 5 °C/min to 200 °C) |

| Detection | UV Absorbance (e.g., 220 nm or 254 nm) | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |

| Key Advantage | High versatility, applicable to a wide range of compounds, non-destructive. chromatographyonline.com | High resolution and sensitivity for volatile compounds. chromatographyonline.com |

Integration of Hyphenated Techniques for In-situ Reaction Monitoring and Product Analysis

Hyphenated techniques, which involve the coupling of a separation method with a spectroscopic detection method, are powerful tools for modern chemical analysis. nih.govsaspublishers.com These techniques provide comprehensive information by combining the separation power of chromatography with the identification capabilities of spectroscopy. For the synthesis of this compound, particularly in asymmetric synthesis, hyphenated techniques are invaluable for real-time, in-situ reaction monitoring and final product analysis.

The online combination of a separation technique with one or more spectroscopic detectors is referred to as "hyphenation". nih.govsaspublishers.com Common examples include Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). nih.gov These methods allow for the continuous withdrawal and analysis of small aliquots from a reaction mixture, providing data on the consumption of reactants, the formation of intermediates, and the build-up of the desired product and any byproducts.

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is a highly sensitive and selective technique that couples the separation capabilities of HPLC with the mass-analyzing capabilities of a mass spectrometer. saspublishers.com It is particularly useful for monitoring reactions involving non-volatile or thermally labile compounds. In the context of synthesizing this compound, an LC-MS system fitted with a chiral column could be used to monitor not only the conversion of the starting ketone but also the enantiomeric excess (e.e.) of the alcohol product as the reaction progresses. This allows for rapid optimization of reaction parameters such as catalyst loading, temperature, and reaction time. The mass spectrometer provides molecular weight information, confirming the identity of the product peak, and can offer structural information through fragmentation analysis, especially with tandem mass spectrometry (MS-MS). nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a robust technique for the analysis of volatile compounds. nih.gov It was one of the first hyphenated methods to become widely used for research and development. nih.gov For reaction monitoring, GC-MS can track the disappearance of a volatile starting material and the appearance of the product. By using a chiral GC column, the enantiomeric composition of the product can be determined in a single run. The mass spectrum obtained for each separated component provides a "fingerprint" based on its fragmentation pattern, which aids in positive identification. nih.goveurofins.com

The integration of these techniques provides a dynamic view of the chemical transformation, moving beyond simple pre- and post-reaction analysis. This approach facilitates a deeper understanding of reaction kinetics and mechanisms, leading to more efficient and selective synthetic processes.

The table below compares the utility of different hyphenated techniques for the analysis of this compound.

| Hyphenated Technique | Information Obtained | Application in Synthesis & Analysis | Key Advantages |

|---|---|---|---|

| LC-MS | Retention Time, Molecular Weight, Quantity, Enantiomeric Ratio (with chiral column) | In-situ monitoring of reaction progress and enantioselectivity; final purity and identity confirmation. | High sensitivity and specificity; suitable for non-volatile compounds; provides molecular weight data. saspublishers.com |

| GC-MS | Retention Time, Fragmentation Pattern (Structure), Quantity, Enantiomeric Ratio (with chiral column) | Monitoring of volatile reactants/products; final purity assessment; identification of volatile impurities. | Excellent for volatile compounds; provides structural information from fragmentation; high resolution. nih.gov |

| LC-NMR | Complete Structural Elucidation, Isomer Identification, Quantity | Detailed structural analysis of the final product and significant impurities without isolation. | Provides unambiguous structural information; non-destructive. |

| LC-FTIR | Functional Group Information | Identification of key functional group transformations during the reaction (e.g., C=O to C-OH). | Provides real-time information on the presence of specific functional groups. nih.gov |

Emerging Research Directions and Future Perspectives in Fluorinated Aryl Alcohol Chemistry

Development of Novel Enantioselective Synthetic Strategies for Fluorinated Chiral Alcohols

The synthesis of enantiomerically pure fluorinated chiral alcohols is a key challenge and a major focus of current research. The biological activity of chiral molecules is often dependent on their specific stereochemistry. Consequently, developing efficient and highly selective synthetic methods is paramount.

One of the most common routes to chiral 2,2,2-trifluoroethanols is the asymmetric reduction of the corresponding trifluoromethyl ketone. For 1-(4-butylphenyl)-2,2,2-trifluoroethanol, this would involve the enantioselective reduction of 4-butyl-2,2,2-trifluoroacetophenone. A variety of catalytic systems are being explored for this transformation.

Catalytic Asymmetric Reduction:

Oxazaborolidine Catalysts: The Corey-Bakshi-Shibata (CBS) reduction, which employs oxazaborolidine catalysts, is a well-established method for the asymmetric reduction of ketones. acs.org Research is ongoing to develop more practical and reliable methods using in-situ generated oxazaborolidine catalysts from chiral lactam alcohols and borane. acs.org For trifluoromethyl ketones, the addition of Lewis acids like BF₃ has been shown to enhance enantioselectivity. acs.org

Transition Metal Catalysts: Chiral transition metal complexes, particularly those based on ruthenium, rhodium, and iridium, are highly effective for asymmetric transfer hydrogenation and asymmetric hydrogenation of trifluoromethyl ketones. These methods often exhibit high enantioselectivity and functional group tolerance.

Biocatalysis: The use of enzymes, such as alcohol dehydrogenases (ADHs) from various microorganisms, offers a green and highly selective alternative for the synthesis of chiral alcohols. nih.gov Plant-based biocatalysts, for instance from apple, carrot, or potato, have also been shown to reduce prochiral ketones with high enantioselectivity. nih.gov

Other Novel Strategies:

Asymmetric Alkynylation: The enantioselective addition of terminal alkynes to trifluoromethyl ketones, catalyzed by chiral ligands, provides access to chiral propargyl alcohols which can be further functionalized. nih.gov

Organocatalysis: Chiral organic molecules, such as bifunctional thioureas and squaramides, can catalyze the asymmetric addition of nucleophiles to trifluoromethyl ketones, offering a metal-free approach to chiral trifluoromethyl carbinols. researchgate.net

The table below summarizes some representative catalytic systems used for the enantioselective synthesis of chiral trifluoromethyl carbinols.

| Catalyst Type | Example Catalyst/System | Substrate Class | Enantiomeric Excess (ee) |

| Oxazaborolidine | In-situ generated from chiral lactam alcohol and borane | Aromatic trifluoromethyl ketones | Moderate to high |

| Transition Metal | Chiral Ru(II) complex with HCOOH/NEt₃ | α-Bromoarylketones (one-pot) | 85–98% |

| Organocatalyst | Bifunctional thiourea | Alkylidenepyrazolones and trifluoromethyl ketones | up to 84% |

| Biocatalyst | Secondary alcohol dehydrogenase (TeSADH) mutants | 2-Haloacetophenones | >99% |

This table presents generalized data for the synthesis of various fluorinated chiral alcohols and may not be directly representative of this compound.

Deeper Understanding of Structure-Reactivity Relationships through Advanced Mechanistic Studies

A fundamental understanding of how the structure of fluorinated aryl alcohols influences their reactivity is crucial for designing new reactions and catalysts. The strong electron-withdrawing nature of the trifluoromethyl group significantly impacts the properties of the adjacent carbinol center.

Key Structural and Reactivity Considerations:

Acidity of the Hydroxyl Proton: The CF₃ group increases the acidity of the alcohol's hydroxyl proton compared to its non-fluorinated analogues. This has implications for its ability to act as a hydrogen bond donor and its reactivity in base-mediated reactions.

Nucleophilicity and Electrophilicity: The electron-withdrawing CF₃ group reduces the nucleophilicity of the oxygen atom and increases the electrophilicity of the carbinol carbon, making it more susceptible to nucleophilic attack under certain conditions.

Conformational Preferences: The "fluorine gauche effect," a stereoelectronic interaction, can influence the conformational preferences of molecules containing a C-C-F bond, which in turn can affect their reactivity and recognition by enzymes or catalysts. acs.org

Mechanistic studies often employ a combination of experimental techniques, such as kinetic analysis, isotopic labeling, and in-situ spectroscopy, to elucidate reaction pathways. For instance, understanding the transition state of a catalytic reduction can reveal the key interactions between the substrate, catalyst, and reducing agent that determine the stereochemical outcome. researchgate.net

Advancements in Computational Modeling for Predictive Chemistry and Reaction Design

Computational chemistry has become an indispensable tool in modern chemical research, providing insights that are often difficult to obtain through experiments alone. For fluorinated aryl alcohols, computational modeling is being used in several key areas:

Predicting Reaction Outcomes: Density Functional Theory (DFT) calculations can be used to model the transition states of reactions, such as the asymmetric reduction of trifluoromethyl ketones. rsc.org This allows for the prediction of enantioselectivity and can guide the design of more effective chiral catalysts.

Understanding Non-Covalent Interactions: The fluorine atom can participate in unique non-covalent interactions, such as hydrogen bonding and halogen bonding. Computational models can help to quantify the strength and importance of these interactions in determining molecular conformation and reactivity. acs.org

Elucidating Reaction Mechanisms: Computational studies can map out the entire energy profile of a reaction, identifying intermediates and transition states. This detailed mechanistic understanding is crucial for optimizing reaction conditions and developing new catalytic systems. acs.org For example, computational studies on the fluorination of ketones have helped to determine the origin of enantioselectivity by analyzing the transition state energies. nih.gov

The synergy between computational modeling and experimental work is accelerating the pace of discovery in organofluorine chemistry. Predictive models can screen potential catalysts or substrates in silico, reducing the time and resources required for laboratory-based experimentation.

Challenges and Opportunities in the Broader Field of Trifluoromethylated Chiral Compounds Research

While significant progress has been made, the synthesis and application of trifluoromethylated chiral compounds still present several challenges and opportunities.

Challenges:

Stereocontrol: Achieving high levels of stereocontrol in the synthesis of molecules with multiple stereocenters, especially those adjacent to a trifluoromethyl group, remains a significant challenge.

Reagent Availability and Cost: Some fluorinating reagents and chiral catalysts can be expensive and may not be readily available, which can be a barrier to large-scale synthesis.

C-F Bond Activation: While the C-F bond is generally stable, its selective activation for further functionalization is a difficult but potentially rewarding area of research.

Opportunities:

New Catalytic Systems: There is a continuing need for the development of more efficient, selective, and sustainable catalysts for the synthesis of trifluoromethylated chiral compounds. This includes the exploration of earth-abundant metal catalysts and novel organocatalysts.

Late-Stage Fluorination: The ability to introduce a trifluoromethyl group into a complex molecule at a late stage of the synthesis is highly desirable in drug discovery. Developing new methods for late-stage trifluoromethylation is a major area of opportunity.

Applications in Materials Science: The unique electronic properties of fluorinated compounds make them attractive for applications in materials science, such as in liquid crystals, polymers, and organic electronics. The synthesis of novel chiral trifluoromethylated building blocks could lead to new materials with advanced properties.

Medicinal Chemistry: The incorporation of trifluoromethylated chiral centers into drug candidates will continue to be a valuable strategy for improving pharmacokinetic and pharmacodynamic properties. The development of a wider range of synthetic methods will expand the accessible chemical space for medicinal chemists.

Q & A

Basic: What are the common synthetic routes for 1-(4-Butylphenyl)-2,2,2-trifluoroethanol?

Answer:

The synthesis of this compound typically involves:

- Nucleophilic trifluoromethylation : Reaction of 4-butylbenzaldehyde with trifluoromethylating agents (e.g., Ruppert-Prakash reagent, CF₃SiMe₃) under catalytic conditions .

- Biocatalytic reduction : Enantioselective reduction of 1-(4-butylphenyl)-2,2,2-trifluoroethanone using alcohol dehydrogenases (ADHs) in toluene or aqueous media. For example, Candida antarctica ADH achieves >90% enantiomeric excess (ee) under optimized conditions .

- Kinetic resolution : Acetylation of racemic alcohol using vinyl acetate and lipases, as demonstrated for structurally similar trifluoroethanol derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.